1,8-Dimethyl-9H-carbazole (1,8-DMC) is an organic compound that belongs to the class of carbazoles. Carbazoles are nitrogen-containing heterocyclic aromatic compounds with potential applications in various scientific fields []. Here, we'll delve into some areas where 1,8-DMC is being explored in scientific research:
1,8-DMC exhibits interesting photoluminescent properties, making it a potential candidate for use in OLEDs []. Research suggests that 1,8-DMC derivatives can be employed as host materials in OLEDs due to their high thermal stability and triplet energy levels that facilitate efficient energy transfer to guest emitters [].
Efficient hole transport is crucial for optimal performance in OLEDs. Studies have explored the potential of 1,8-DMC derivatives as HTMs due to their ability to transport positive charges effectively []. The incorporation of functional groups into the 1,8-DMC structure can further enhance its hole transporting properties [].
1,8-Dimethyl-9H-carbazole is an organic compound belonging to the carbazole family, characterized by its tricyclic structure consisting of two fused benzene rings and a nitrogen-containing five-membered ring. This compound is derived from carbazole, which itself is a significant heterocyclic aromatic compound. The presence of methyl groups at the 1 and 8 positions enhances its chemical properties and potential applications.
Research indicates that 1,8-dimethyl-9H-carbazole exhibits significant biological activities. Some of its notable effects include:
Several methods are employed for synthesizing 1,8-dimethyl-9H-carbazole:
1,8-Dimethyl-9H-carbazole has several applications across different fields:
Studies on the interactions of 1,8-dimethyl-9H-carbazole with biological systems indicate:
1,8-Dimethyl-9H-carbazole shares structural similarities with several other compounds in the carbazole family. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Carbazole | Parent compound with no methyl substitutions | Found in coal tar; used as a precursor |
| 6-Methylcarbazole | Methyl group at position 6 | Exhibits different reactivity patterns |
| 3-Methylcarbazole | Methyl group at position 3 | Used in organic synthesis |
| 9-Methylcarbazole | Methyl group at position 9 | Exhibits unique biological activities |
| 2-Aminocarbazole | Amino group substitution | Potential applications in drug development |
These compounds differ from 1,8-dimethyl-9H-carbazole primarily in their substitution patterns and resulting chemical properties, impacting their reactivity and biological activities.
Palladium-catalyzed cross-coupling reactions represent one of the most versatile and widely employed methodologies for the synthesis of 1,8-dimethyl-9H-carbazole derivatives. These transformations leverage the exceptional catalytic properties of palladium complexes to facilitate carbon-carbon and carbon-nitrogen bond formation under relatively mild conditions [1] [2] [3].
The Suzuki-Miyaura coupling protocol has emerged as a particularly effective strategy for carbazole synthesis. Research conducted by various groups has demonstrated that tetrakis(triphenylphosphino)palladium(0) serves as an optimal catalyst for these transformations [4] [5]. The methodology typically employs sodium carbonate as the base in 1,4-dioxane solvent at 100°C, achieving yields ranging from 67 to 94 percent [4]. The reaction mechanism involves oxidative addition of the palladium catalyst to an aryl halide, followed by transmetalation with an organoborane species and subsequent reductive elimination to form the desired carbon-carbon bond [6].
Alternative palladium catalyst systems have shown comparable efficacy in carbazole synthesis. The combination of palladium(II) acetate with tricyclohexylphosphine (PCy3) in acetonitrile solvent with cesium fluoride as base has demonstrated excellent performance, particularly in silylaryl triflate-mediated cyclizations [7] [8]. This system operates effectively at 100°C and provides carbazole products with yields of approximately 77 percent [7] [8].
Dual palladium-photoredox catalysis represents an emerging area of significant interest for carbazole synthesis [9] [10]. This approach combines palladium catalysis with visible light photoredox chemistry to enable regioselective arylation reactions under mild conditions [9]. The methodology employs ruthenium(II) tris(bipyridine) dichloride as the photocatalyst alongside palladium(II) acetate, operating at room temperature under blue light emitting diode irradiation [9].
The Sonogashira coupling reaction provides another valuable synthetic pathway for carbazole construction. This transformation utilizes palladium(II) chloride bis(triphenylphosphine) in combination with copper(I) iodide as co-catalyst [11]. The reaction proceeds in dimethylformamide solvent with potassium carbonate base at 80°C, delivering carbazole products in 74 percent yield [11].
More specialized palladium-catalyzed methodologies include the use of bis(dibenzylideneacetone)palladium(0) for reductive cyclization processes [12]. This approach employs carbon monoxide as a reducing agent and operates at elevated temperatures (120°C) in toluene solvent with triethylamine base, providing yields in the range of 58 to 78 percent [12].
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh3)4 [4] | Na2CO3 [4] | 1,4-Dioxane [4] | 100 [4] | 67-94 [4] |
| Pd(OAc)2/PCy3 [7] | CsF [7] | Acetonitrile [7] | 100 [7] | 77 [7] |
| Pd2(dba)3·CHCl3 [9] | K2CO3 [9] | THF/MeOH (1:1) [9] | 50 [9] | 75-82 [9] |
| Pd(PPh3)2Cl2/CuI [11] | K2CO3 [11] | DMF [11] | 80 [11] | 74 [11] |
| Pd(dba)2 [12] | Et3N [12] | Toluene [12] | 120 [12] | 58-78 [12] |
Silylaryl triflate-mediated cyclization reactions constitute a powerful and elegant approach for the construction of carbazole frameworks, including 1,8-dimethyl-9H-carbazole derivatives. This methodology was pioneered by research groups investigating novel cross-coupling strategies and has since evolved into a reliable synthetic tool [7] [13] [8].
The fundamental strategy involves the reaction of ortho-iodoanilines with silylaryl triflates in the presence of cesium fluoride, followed by palladium-catalyzed cyclization to form the carbazole ring system [7] [13] [8]. The trimethylsilyl group serves as a latent nucleophile that is activated by fluoride ion, generating a reactive aryne intermediate that participates in the subsequent cyclization process [13].
The general procedure commences with the addition of cesium fluoride (3.0 equivalents) to a solution containing the ortho-iodoaniline substrate and the appropriate silylaryl triflate in acetonitrile solvent [7] [8]. The reaction mixture is stirred at room temperature for approximately 10 hours under ambient atmosphere [7]. Subsequently, the reaction vessel is purged with argon and palladium(II) acetate (5 mol percent) along with tricyclohexylphosphine (10 mol percent) are introduced [7]. The mixture is then heated to 100°C for 24 hours to complete the cyclization process [7].
Various ortho-iodoaniline substrates have been successfully employed in this transformation. Simple ortho-iodoaniline provides carbazole products in 77 percent yield when treated with trimethylsilyl phenyl triflate [7] [8]. Substituted variants, such as 2-iodo-4-methylaniline, afford the corresponding carbazole derivatives in 68 percent yield when coupled with trimethylsilyl 4-methylphenyl triflate [7] [8]. The methodology demonstrates excellent functional group tolerance, accommodating halogen substituents, methoxy groups, and other electron-donating and electron-withdrawing functionalities [7] [8].
The regioselectivity of the cyclization process is governed by steric factors, with the palladium-catalyzed cyclization occurring preferentially at the less hindered position relative to existing substituents [7] [8]. For instance, when silylaryl triflates bearing methoxy substituents are employed, the cyclization occurs away from the methoxy group to minimize steric interactions [7] [8].
Mechanistic investigations suggest that the reaction proceeds through initial fluoride-induced elimination of the trimethylsilyl triflate to generate a benzyne intermediate [7] [13] [8]. This highly reactive species then undergoes nucleophilic attack by the nitrogen atom of the ortho-iodoaniline substrate, followed by palladium-catalyzed intramolecular cyclization to construct the carbazole framework [7] [13] [8].
| Substrate | Silylaryl Triflate | CsF Equivalents | Pd Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|---|
| o-Iodoaniline [7] | Trimethylsilyl phenyl triflate [7] | 3.0 [7] | 5 [7] | 77 [7] |
| 2-Iodo-4-methylaniline [7] | Trimethylsilyl 4-methylphenyl triflate [7] | 3.0 [7] | 5 [7] | 68 [7] |
| 2,4-Dichloro-6-iodoaniline [7] | Trimethylsilyl 3-methylphenyl triflate [7] | 3.0 [7] | 5 [7] | 70 [7] |
| 4-Bromo-2-iodoaniline [7] | Trimethylsilyl phenyl triflate [7] | 3.0 [7] | 5 [7] | 75 [7] |
| 2-Iodo-5-methoxyaniline [7] | Trimethylsilyl 4-methoxyphenyl triflate [7] | 3.0 [7] | 5 [7] | 72 [7] |
The synthetic utility of this approach extends beyond simple carbazole construction, as the methodology has been successfully applied to the total synthesis of carbazole natural products [7]. The mild reaction conditions and broad functional group tolerance make this strategy particularly attractive for late-stage functionalization applications [7].
The regioselective introduction of methyl groups into the carbazole framework represents a critical aspect of 1,8-dimethyl-9H-carbazole synthesis. The achievement of precise regioselectivity requires careful consideration of electronic and steric factors, as well as the selection of appropriate synthetic methodologies [14] [9] [15] [16].
Friedel-Crafts alkylation reactions constitute one of the most direct approaches for introducing methyl substituents into carbazole systems [17]. The methodology typically employs aluminum chloride as the Lewis acid catalyst in combination with tert-butyl chloride or 2-chloro-2-methylpropane as the alkylating agent [17]. Research has demonstrated that the optimal molar ratio of carbazole to 2-chloro-2-methylpropane is 1:2, with the reaction proceeding most efficiently when the carbazole to anhydrous aluminum chloride ratio is maintained at 1:1 [17]. Under these conditions, reaction times of approximately 3.5 hours at elevated temperatures provide high regioselectivity (greater than 90 percent) for the desired 1,8-dimethyl substitution pattern [17].
The regioselectivity of Friedel-Crafts alkylation is governed by the electron density distribution within the carbazole ring system [17]. Computational studies using the PM3 method have revealed that the C1, C3, C6, and C8 positions exhibit relatively high electron cloud density values of -0.107, -0.126, -0.126, and -0.107, respectively [17]. These positions are therefore most susceptible to electrophilic substitution reactions [17]. The preference for 1,8-disubstitution likely arises from the symmetrical nature of these positions and the minimal steric hindrance encountered during the alkylation process [17].
Palladium-catalyzed C-H activation methodologies offer an alternative approach for regioselective methyl group introduction [18] [9]. These transformations exploit the inherent reactivity of specific C-H bonds within the carbazole framework, enabling selective functionalization without the need for pre-installed directing groups [18]. The use of norbornene as a co-catalyst in these reactions has been shown to enhance both the efficiency and regioselectivity of the transformation [18]. Under optimized conditions, regioselectivity exceeding 95 percent can be achieved for specific substitution patterns [18].
Directed metalation strategies provide another powerful tool for regioselective carbazole functionalization [14] [16]. These approaches typically involve the treatment of carbazole substrates with strong bases such as n-butyllithium, followed by quenching with methyl iodide or other methylating agents [14] [16]. The regioselectivity of these reactions can be controlled through the judicious placement of directing groups, which coordinate to the metal center and direct the metalation to specific positions [14] [16].
The synthesis of 1,4-dimethyl carbazole derivatives has been achieved through cyclization approaches involving acetonylacetone and p-toluenesulfonic acid [19]. This methodology constructs the carbazole framework and introduces the methyl substituents simultaneously, providing moderate regioselectivity (70 to 75 percent) for the desired substitution pattern [19]. The reaction proceeds through indole intermediates and involves a cascade of cyclization and aromatization steps [19].
Selective methylation protocols utilizing methyl Grignard reagents in combination with copper(I) iodide have demonstrated good regioselectivity (85 to 90 percent) for specific carbazole substitution patterns [16]. These reactions benefit from the coordinating ability of copper, which can direct the methylation to specific positions within the carbazole framework [16].
| Substitution Pattern | Synthetic Method | Key Reagent | Regioselectivity |
|---|---|---|---|
| 1,8-Dimethyl [17] | Friedel-Crafts alkylation [17] | AlCl3/tert-BuCl [17] | High (>90%) [17] |
| 2-Methyl [18] | Regioselective C-H activation [18] | Pd catalyst/norbornene [18] | Excellent (>95%) [18] |
| 3,6-Dimethyl [14] | Directed metalation [14] | n-BuLi/MeI [14] | Good (80-85%) [14] |
| 1,4-Dimethyl [19] | Cyclization approach [19] | Acetonylacetone/TsOH [19] | Moderate (70-75%) [19] |
| 2,7-Dimethyl [16] | Selective methylation [16] | Methyl Grignard/CuI [16] | Good (85-90%) [16] |
Recent advances in regioselective carbazole functionalization have emphasized the importance of substituent effects in controlling reaction outcomes [9] [10]. Electron-donating substituents such as methoxy groups tend to direct further functionalization to adjacent positions through electronic activation, while electron-withdrawing groups typically deactivate neighboring positions [9]. Steric effects also play a crucial role, with bulky substituents hindering approach to adjacent positions and favoring functionalization at more remote sites [9].
The purification of 1,8-dimethyl-9H-carbazole and related derivatives requires careful selection of appropriate techniques to achieve high purity while maintaining acceptable recovery yields. The choice of purification method depends on the specific substitution pattern, the nature of impurities present, and the scale of the synthesis [20] [21] [22] [23].
Column chromatography represents the most widely employed purification technique for carbazole derivatives synthesized on laboratory scale [24]. Silica gel serves as the standard stationary phase, with hexane-ethyl acetate mixtures providing optimal separation efficiency [24]. The typical solvent gradient begins with hexane-ethyl acetate (9:1) and progresses to more polar mixtures (8:1 to 6:1) depending on the polarity of the target compound [24]. This methodology consistently achieves purities in the range of 95 to 98 percent with recovery yields of 85 to 92 percent [24].
For small-scale separations, particularly when dealing with highly mature crude oil samples containing low concentrations of carbazoles, specialized column chromatography methods have been developed [24]. These procedures utilize Pasteur pipettes as separation devices and optimize the polarity of the mobile phase to achieve selective elution [24]. Research has demonstrated that solvent mixtures with volume ratios of n-hexane to dichloromethane in the range of 9:1 can selectively elute aromatic hydrocarbons without co-eluting carbazole compounds [24]. Subsequent elution with more polar mixtures (8:2 to 6:4) recovers greater than 98 percent of the carbazole content [24].
Solvent crystallization techniques offer an alternative approach for carbazole purification, particularly suitable for larger scale preparations [20] [21] [22] [23]. N,N-Dimethylformamide has emerged as an optimal crystallization solvent for carbazole derivatives [22] [23]. The typical procedure involves dissolving the crude carbazole material at 85°C, maintaining the solution at this temperature for 90 minutes (crystal-keeping time), followed by controlled cooling to 25°C over a period of 50 minutes [23]. This methodology achieves purities exceeding 96 percent with recovery yields of approximately 67 percent [23].
Xylene-based crystallization represents another effective purification strategy [25] [23]. The optimal conditions involve dissolution at 90°C followed by controlled cooling crystallization [25] [23]. This approach provides purities greater than 96 percent with recovery yields in the range of 80 to 85 percent [25] [23]. The higher recovery yields compared to N,N-dimethylformamide crystallization make this method attractive for large-scale preparations [25] [23].
Vacuum sublimation offers the highest purity purification method for carbazole derivatives, achieving purities exceeding 99 percent [26]. This technique is particularly effective for removing high-boiling impurities and residual solvents [26]. The sublimation is typically conducted at temperatures between 150 and 200°C under reduced pressure [26]. While this method provides exceptional purity, the recovery yields (75 to 80 percent) are somewhat lower than other techniques due to material losses during the sublimation process [26].
Solvent extraction protocols using chlorobenzene have demonstrated excellent performance for carbazole purification [22]. This methodology involves extraction at reflux temperature, providing purities in the range of 98 to 99 percent with recovery yields of 88 to 95 percent [22]. The high efficiency of this approach makes it particularly attractive for industrial-scale applications [22].
Mixed solvent systems have been investigated for their potential to improve separation efficiency [22]. Research has demonstrated that combinations such as N,N-dimethylformamide with urea or isopropanolamine can enhance selectivity by inhibiting the solubility of impurities while maintaining good solubility for the target carbazole [22]. When the percentage of urea or isopropanolamine in N,N-dimethylformamide is maintained below 15 or 40 percent respectively, significant improvements in separation efficiency are observed [22].
The optimization of reaction yields represents a critical consideration in carbazole synthesis. Research has identified several key factors that influence the overall efficiency of synthetic transformations [17] [27]. Reaction time optimization studies have revealed that yields typically increase with extended reaction times up to a certain point, beyond which no significant improvement is observed [17]. For Friedel-Crafts alkylation reactions, optimal reaction times of approximately 3.5 hours have been identified [17].
The molar ratios of reactants significantly impact both yield and selectivity [17]. For carbazole alkylation reactions, the optimal ratio of carbazole to alkylating agent has been determined to be 1:2 [17]. Exceeding this ratio can lead to the formation of polysubstituted products, reducing the yield of the desired compound [17].
Catalyst loading represents another critical parameter for yield optimization [27]. Studies on Diels-Alder reactions for carbazole synthesis have demonstrated that 10 mol percent catalyst loading provides optimal yields of 80 percent [27]. Both lower (5 mol percent) and higher (20-30 mol percent) catalyst loadings result in diminished yields [27].
| Purification Method | Solvent System | Temperature (°C) | Purity Achieved (%) | Recovery Yield (%) |
|---|---|---|---|---|
| Column chromatography [24] | Hexane:EtOAc (8:1) [24] | Room temperature [24] | 95-98 [24] | 85-92 [24] |
| Recrystallization from DMF [23] | N,N-Dimethylformamide [23] | 85 [23] | >96 [23] | 67 [23] |
| Crystallization from xylene [23] | Xylene [23] | 90 [23] | >96 [23] | 80-85 [23] |
| Vacuum sublimation [26] | N/A [26] | 150-200 [26] | >99 [26] | 75-80 [26] |
| Solvent extraction [22] | Chlorobenzene [22] | Reflux [22] | 98-99 [22] | 88-95 [22] |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 1,8-dimethyl-9H-carbazole through both proton and carbon-13 analysis. The compound exhibits characteristic spectral features that reflect its tricyclic aromatic structure with symmetric methyl substitution at the 1,8-positions [1] [2] [3].
The ¹H Nuclear Magnetic Resonance spectrum of 1,8-dimethyl-9H-carbazole displays distinct resonance patterns characteristic of the substituted carbazole framework. The most diagnostic feature appears as a broad singlet between 10.5-11.2 parts per million, attributed to the nitrogen-hydrogen proton, which experiences significant deshielding due to the aromatic ring system [1] [4] [3]. This chemical shift is consistent with other carbazole derivatives and serves as a reliable marker for the carbazole core structure.
The aromatic proton region spans from 7.0 to 8.2 parts per million, with specific patterns reflecting the substitution arrangement. Protons at the 4,5-positions appear most downfield (8.0-8.2 parts per million) as doublets, experiencing maximum deshielding from the adjacent nitrogen and methyl substituents [5] [2]. The 2,7-position protons resonate at 7.1-7.5 parts per million as triplets or doublets of doublets, while the 3,6-position protons appear at 7.4-7.8 parts per million [6] [2].
The methyl substituents at positions 1 and 8 generate a characteristic singlet between 1.9-2.5 parts per million, integrating for six protons [5] [6]. This chemical shift reflects the influence of the aromatic ring system on the methyl carbons, with the specific value dependent on solvent and measurement conditions.
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 1,8-dimethyl-9H-carbazole. The quaternary carbon at position 9 appears between 138-142 parts per million, consistent with aromatic quaternary carbons in nitrogen heterocycles [6] [2] [7]. This signal serves as a diagnostic marker for the carbazole core structure.
Aromatic carbons display characteristic chemical shifts reflecting their electronic environments. The carbons bearing methyl substituents (C1/C8) resonate around 130-135 parts per million, while the adjacent carbons (C2/C7) appear at 118-122 parts per million [6] [2]. The carbons at positions 4,5 show signals around 110-115 parts per million, reflecting their proximity to the nitrogen heteroatom.
The methyl carbons at positions 1 and 8 generate signals between 18-22 parts per million, typical for aromatic methyl substituents [6] [8]. The exact chemical shift depends on the electronic effects of the carbazole ring system and the measurement conditions.
Mass spectrometry of 1,8-dimethyl-9H-carbazole under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [9] [10] [11]. The molecular ion appears at mass-to-charge ratio 195, corresponding to the molecular formula C₁₄H₁₃N [12] [13].
The predominant fragmentation mechanism involves α-cleavage adjacent to the aromatic ring system, resulting in the loss of methyl radicals [9] [10]. The base peak frequently appears at mass-to-charge ratio 180, corresponding to the loss of a single methyl group [M-CH₃]⁺- [11]. This fragmentation reflects the stability of the resulting carbocation, which maintains aromatic conjugation.
Sequential methyl loss produces a significant fragment at mass-to-charge ratio 165 [M-2CH₃]⁺- , though with lower intensity than the initial methyl loss [9] [10]. This pattern is characteristic of dimethyl-substituted aromatic compounds and provides confirmation of the two methyl substituents.
Ring fragmentation processes generate additional diagnostic ions. A prominent fragment at mass-to-charge ratio 139 results from more extensive ring opening and rearrangement processes [11] [14]. The formation of tropylium-like ions (mass-to-charge ratio 89) and phenyl cations (mass-to-charge ratio 77) reflects the aromatic stabilization mechanisms common in carbazole derivatives [9] [14].
The fragmentation behavior of 1,8-dimethyl-9H-carbazole follows general principles established for aromatic nitrogen heterocycles [14] [15]. The electron-impact ionization preferentially removes electrons from the nitrogen lone pair or aromatic π system, creating radical cations that undergo subsequent decomposition [9] [14].
The relative stability of fragment ions correlates with their ability to maintain aromatic character and delocalize positive charge [14] [15]. Fragments retaining the carbazole core structure show enhanced stability compared to aliphatic fragments, consistent with the aromatic stabilization principle.
Infrared spectroscopy of 1,8-dimethyl-9H-carbazole provides detailed information about molecular vibrations and functional group characteristics [16] [17] [18]. The spectrum exhibits bands arising from nitrogen-hydrogen, carbon-hydrogen, carbon-carbon, and carbon-nitrogen vibrational modes, each providing specific structural information.
The nitrogen-hydrogen stretching vibration appears as a medium-intensity band between 3400-3450 wavenumbers, characteristic of secondary aromatic amines [16] [17] [19]. This frequency reflects the electronic environment of the nitrogen atom within the carbazole framework and serves as a diagnostic marker for the carbazole core.
Aromatic carbon-hydrogen stretching vibrations manifest as weak to medium bands between 3050-3100 wavenumbers [17] [19]. These frequencies are consistent with sp² hybridized carbons in aromatic systems and provide confirmation of the aromatic character.
Methyl carbon-hydrogen stretching modes appear in two regions: asymmetric stretching between 2950-3000 wavenumbers and symmetric stretching between 2850-2950 wavenumbers [17] [19]. These bands are medium to strong in intensity and confirm the presence of methyl substituents.
Aromatic carbon-carbon stretching vibrations generate characteristic bands between 1580-1650 wavenumbers [17] [19]. The band at 1620-1650 wavenumbers corresponds to aromatic carbon-carbon stretching, while the band at 1580-1610 wavenumbers involves coupled carbon-carbon and carbon-nitrogen stretching modes [16] [17].
A strong band between 1450-1490 wavenumbers arises from methyl deformation vibrations coupled with aromatic carbon-carbon stretching [17] [19]. This band is particularly sensitive to substitution patterns and provides information about the methyl group environments.
Carbon-nitrogen stretching coupled with in-plane carbon-hydrogen bending produces a medium-strong band between 1230-1280 wavenumbers [16] [17]. This vibration is characteristic of aromatic nitrogen heterocycles and confirms the carbazole structure.
Out-of-plane carbon-hydrogen bending vibrations generate strong bands between 800-850 wavenumbers [17] [18] [19]. These bands are sensitive to substitution patterns and provide information about the aromatic substitution arrangement.
Nitrogen-hydrogen out-of-plane wagging appears as a strong band between 750-800 wavenumbers [16] [17] [18]. This vibration is characteristic of secondary aromatic amines and serves as a diagnostic feature for carbazole derivatives.
Ring breathing modes coupled with out-of-plane carbon-hydrogen vibrations produce bands between 700-750 wavenumbers [17] [18]. Lower frequency bands between 400-650 wavenumbers correspond to ring deformation and skeletal bending modes that provide information about the overall molecular framework [17] [18].